2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID
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Overview
Description
2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Mechanism of Action
Target of Action
It’s known that fmoc-modified amino acids and short peptides possess eminent self-assembly features , which can promote the association of building blocks .
Mode of Action
The compound interacts with its targets through the inherent hydrophobicity and aromaticity of the Fmoc moiety . This interaction promotes the association of building blocks, leading to self-assembly . The Fmoc group is rapidly removed by base
Biochemical Pathways
It’s known that the synthesis of an fmoc-amino acid produces predictable amino-acid related impurities , which can negatively affect the outcome of peptide synthesis .
Pharmacokinetics
It’s known that the fmoc group is rapidly removed by base . This suggests that the compound might be rapidly metabolized and excreted.
Result of Action
It’s known that fmoc-modified amino acids and short peptides possess eminent self-assembly features , which can promote the association of building blocks . This suggests that the compound might have potential applications in the fabrication of functional materials .
Action Environment
It’s known that the fmoc group is rapidly removed by base This suggests that the compound’s action might be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID typically involves the following steps:
Fmoc Protection: The amino group of 4-chlorobenzoic acid is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.
Deprotection Reactions: The major product is the free amino acid, which can be further used in peptide synthesis.
Scientific Research Applications
2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID has several scientific research applications:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID is unique due to the presence of the chlorine atom on the benzene ring, which allows for further functionalization through substitution reactions. This makes it a versatile building block in organic synthesis and peptide chemistry.
Properties
IUPAC Name |
4-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPQSYSWHUYDEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332121-92-3 |
Source
|
Record name | 4-Chloro-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332121-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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